Cas no 1881380-03-5 (N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide
- EN300-1453637
- 1881380-03-5
-
- インチ: 1S/C8H8F3NO2S/c1-2-12-15(13,14)7-4-5(9)3-6(10)8(7)11/h3-4,12H,2H2,1H3
- InChIKey: SNYNNUYSMFLBAI-UHFFFAOYSA-N
- SMILES: S(C1C=C(C=C(C=1F)F)F)(NCC)(=O)=O
計算された属性
- 精确分子量: 239.02278416g/mol
- 同位素质量: 239.02278416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 304
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 54.6Ų
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453637-2.5g |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 2.5g |
$1454.0 | 2023-06-06 | ||
Enamine | EN300-1453637-10000mg |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 10000mg |
$3315.0 | 2023-09-29 | ||
Enamine | EN300-1453637-1.0g |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 1g |
$743.0 | 2023-06-06 | ||
Enamine | EN300-1453637-50mg |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 50mg |
$647.0 | 2023-09-29 | ||
Enamine | EN300-1453637-0.05g |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 0.05g |
$624.0 | 2023-06-06 | ||
Enamine | EN300-1453637-250mg |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 250mg |
$708.0 | 2023-09-29 | ||
Enamine | EN300-1453637-0.5g |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 0.5g |
$713.0 | 2023-06-06 | ||
Enamine | EN300-1453637-500mg |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 500mg |
$739.0 | 2023-09-29 | ||
Enamine | EN300-1453637-1000mg |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 1000mg |
$770.0 | 2023-09-29 | ||
Enamine | EN300-1453637-5000mg |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 5000mg |
$2235.0 | 2023-09-29 |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamideに関する追加情報
Comprehensive Overview of N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide (CAS No. 1881380-03-5)
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide (CAS No. 1881380-03-5) is a specialized sulfonamide derivative with a unique trifluorobenzene backbone. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its structural versatility and potential applications. The presence of fluorine atoms at the 2, 3, and 5 positions enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. Researchers are particularly interested in its role as a bioisostere for improving the pharmacokinetic properties of lead compounds.
In recent years, the demand for fluorinated compounds like N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide has surged, driven by their applications in precision medicine and sustainable agriculture. A common query among scientists is: "How does fluorination impact the bioavailability of sulfonamide derivatives?" Studies suggest that the trifluoromethyl group in this compound can significantly alter electron density, influencing binding affinity to biological targets. This property is critical for designing next-generation therapeutics targeting enzymes or receptors with high specificity.
The synthesis of CAS No. 1881380-03-5 typically involves multi-step reactions, including sulfonylation of trifluorobenzene precursors followed by N-ethylation. Optimizing these processes is a hot topic in organic chemistry forums, with discussions often centered on "green chemistry approaches to reduce byproducts." Innovations such as catalytic fluorination and flow chemistry are being explored to enhance yield and scalability while minimizing environmental impact.
From an industrial perspective, N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide is gaining traction in material science for developing high-performance polymers. Its thermal stability and resistance to degradation make it suitable for coatings and adhesives in extreme environments. Users frequently search for "thermal properties of fluorinated sulfonamides" to compare data across similar compounds. Analytical techniques like DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) are employed to characterize these attributes.
Another emerging application lies in electronic materials, where the compound’s electron-withdrawing nature aids in tuning the conductivity of organic semiconductors. Startups focusing on flexible electronics are actively patenting derivatives of CAS No. 1881380-03-5, sparking debates on "intellectual property strategies for fluorinated intermediates." Regulatory compliance, especially regarding REACH and FDA guidelines, is also a recurring theme in industry webinars.
To address common misconceptions, it’s important to clarify that N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide is not a standalone drug but a building block for further functionalization. Searches like "is this compound FDA-approved?" often arise due to confusion between intermediates and final products. Transparency in supply chain documentation and analytical certificates (e.g., HPLC, NMR) is crucial for end-users to verify purity and suitability for their projects.
Looking ahead, advancements in computational chemistry are expected to streamline the design of analogs based on this scaffold. Tools like molecular docking and QSAR modeling help predict interactions with biological targets, reducing trial-and-error in labs. As sustainability becomes a priority, researchers are also investigating biocatalytic routes to synthesize fluorinated sulfonamides, aligning with the principles of circular economy.
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